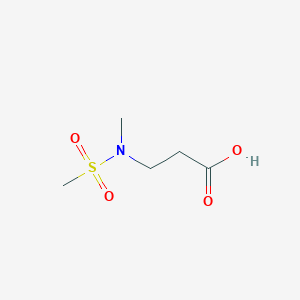![molecular formula C13H14N2O B1388126 3-Oxo-3-[4-(1-pyrrolidinyl)phényl]propanenitrile CAS No. 887595-01-9](/img/structure/B1388126.png)
3-Oxo-3-[4-(1-pyrrolidinyl)phényl]propanenitrile
Vue d'ensemble
Description
3-Oxo-3-[4-(1-pyrrolidinyl)phenyl]propanenitrile is an organic compound with the molecular formula C13H14N2O It is characterized by the presence of a pyrrolidine ring attached to a phenyl group, which is further connected to a propanenitrile moiety
Applications De Recherche Scientifique
3-Oxo-3-[4-(1-pyrrolidinyl)phenyl]propanenitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-[4-(1-pyrrolidinyl)phenyl]propanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(1-pyrrolidinyl)benzaldehyde and malononitrile.
Condensation Reaction: The key step involves a condensation reaction between 4-(1-pyrrolidinyl)benzaldehyde and malononitrile in the presence of a base, such as sodium ethoxide or potassium carbonate. This reaction forms the intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the final product, 3-Oxo-3-[4-(1-pyrrolidinyl)phenyl]propanenitrile. This step may require specific reaction conditions, such as elevated temperatures and the use of a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Oxo-3-[4-(1-pyrrolidinyl)phenyl]propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Mécanisme D'action
The mechanism of action of 3-Oxo-3-[4-(1-pyrrolidinyl)phenyl]propanenitrile involves its interaction with specific molecular targets. The pyrrolidine ring and phenyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may modulate biological pathways by inhibiting or activating these targets, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Oxo-3-[4-(1-pyrrolidinyl)phenyl]butanenitrile
- 3-Oxo-3-[4-(1-pyrrolidinyl)phenyl]pentanenitrile
- 3-Oxo-3-[4-(1-pyrrolidinyl)phenyl]hexanenitrile
Uniqueness
3-Oxo-3-[4-(1-pyrrolidinyl)phenyl]propanenitrile is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
3-oxo-3-(4-pyrrolidin-1-ylphenyl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-8-7-13(16)11-3-5-12(6-4-11)15-9-1-2-10-15/h3-6H,1-2,7,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEWNXVQQGJDKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653898 | |
| Record name | 3-Oxo-3-[4-(pyrrolidin-1-yl)phenyl]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887595-01-9 | |
| Record name | 3-Oxo-3-[4-(pyrrolidin-1-yl)phenyl]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


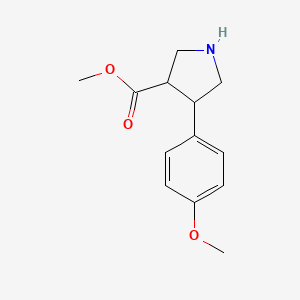
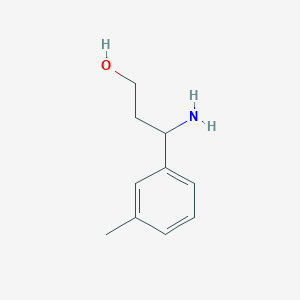
![3-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-propionic acid dihydrochloride](/img/structure/B1388048.png)
![3-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B1388049.png)
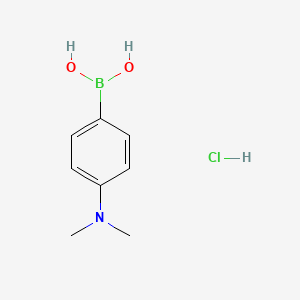
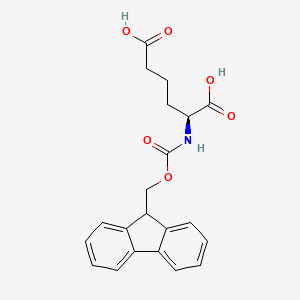


![Cyclopropyl-[4-(2-methoxyethoxy)-benzyl]-amine](/img/structure/B1388061.png)
![5-{[4-(Trifluoromethoxy)phenoxy]methyl}-2-furoic acid](/img/structure/B1388062.png)
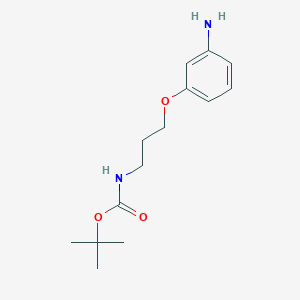
![2-[2-(Morpholin-4-yl)ethyl]-1,2,3,4-tetrahydroisoquinolin-7-amine](/img/structure/B1388064.png)

